molecular formula C6H11Cl2N3O2 B1452066 methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride CAS No. 1193387-88-0

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Cat. No. B1452066
CAS RN: 1193387-88-0
M. Wt: 228.07 g/mol
InChI Key: VGPNGONDCIEPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a biochemical used for proteomics research . It has a molecular weight of 228.08 and a molecular formula of C6H9N3O2•2HCl .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for the compound is 1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a biochemical tool for probing protein interactions and dynamics, particularly in the context of post-translational modifications .

Antileishmanial and Antimalarial Activities

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride: has been evaluated for its potential in treating tropical diseases. It has shown promising results in inhibiting the growth of Leishmania aethiopica , a parasite responsible for leishmaniasis. Additionally, it has demonstrated significant activity against Plasmodium berghei , which is a model organism for studying malaria .

Molecular Docking Studies

Researchers have employed this compound in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in drug design and discovery, helping to identify potential candidates for further development as therapeutic agents .

Anti-inflammatory Applications

Pyrazole derivatives, including this compound, have been synthesized and tested for their anti-inflammatory properties. They are investigated for their ability to inhibit key enzymes involved in the inflammatory process, which could lead to the development of new anti-inflammatory drugs .

Cancer Research

In cancer research, this compound has been used to study its effects on various cancer cell lines. It has been part of studies aiming to design and synthesize new compounds that can act as androgen receptor antagonists, which are relevant in the treatment of prostate cancer .

Enzyme Inhibition

The compound has been part of studies focusing on enzyme inhibition, which is a method to reduce or halt the activity of specific enzymes. This is particularly important in the development of drugs that target enzymes crucial for the survival of pathogens or cancer cells .

Pharmacophore Development

Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activityMethyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride has been used in the development of pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Drug Resistance Studies

This compound is also significant in the study of drug resistance, particularly in the context of diseases like malaria and leishmaniasis. Understanding how compounds like this interact with resistant strains can inform the development of next-generation drugs .

Future Directions

Pyrazole derivatives, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their diverse pharmacological effects make them promising candidates for future research and development.

properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-9-3-5(7)2-8-9;;/h2-3H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNGONDCIEPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
Reactant of Route 3
Reactant of Route 3
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
Reactant of Route 4
Reactant of Route 4
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
Reactant of Route 5
Reactant of Route 5
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
Reactant of Route 6
methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.